1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE
Description
Properties
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUIFFPMJXZEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE typically involves the reaction of morpholine derivatives with phenylpropanone derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with a phenylpropanone derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 1-[3-(CARBOXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE.
Reduction: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-OL.
Substitution: 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-(NITROPHENYL)PROPAN-1-ONE.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have highlighted the potential of 1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents . The mechanism appears to involve disruption of bacterial cell membranes.
- Neuroprotective Effects : There is growing interest in the neuroprotective effects of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives based on this compound. The derivatives were tested against multiple cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, researchers tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting that it could be developed into a new treatment option for resistant bacterial infections .
Mechanism of Action
The mechanism of action of 1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one (CAS: 6265-47-0)
- Structure: Two morpholine groups at positions 2 and 3 of the propanone chain; a 4-methoxyphenyl group replaces the hydroxymethyl-morpholine.
- Key Differences :
- The absence of a hydroxymethyl group reduces hydrophilicity.
- Dual morpholine substituents may increase steric hindrance, affecting binding to biological targets.
- Applications : Used in crystallography studies (e.g., SHELX software for structure refinement) .
1-(4-Methoxyphenyl)-3-morpholin-4-ylpropan-1-one Hydrochloride (CAS: 1688-45-5)
- Structure : Single morpholine group at position 3; hydrochloride salt form.
- Key Differences :
- The hydrochloride salt enhances aqueous solubility compared to the neutral hydroxymethyl analog.
- Methoxyphenyl group vs. hydroxymethyl-morpholine alters electronic properties (e.g., electron-donating vs. hydrogen-bonding).
- Applications: Potential intermediate in pharmaceutical synthesis .
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS: 35241-55-5)
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol Hydrochloride
- Structure: Morpholine linked via a propan-2-ol ether bridge to a methoxyphenoxy group.
- Key Differences :
- Ether and alcohol functionalities enhance flexibility and solubility.
- Hydrochloride salt vs. hydroxymethyl group modifies pharmacokinetics.
- Applications : Investigated in medicinal chemistry for CNS-targeting molecules .
Structural and Functional Analysis
Substituent Effects
- Hydroxymethyl Morpholine: Introduces hydrogen-bond donors/acceptors, improving interactions with biological targets (e.g., enzymes, receptors) compared to methoxy or unsubstituted morpholine analogs .
- Morpholine vs. Non-Morpholine Analogs: Morpholine-containing compounds exhibit enhanced metabolic stability and bioavailability due to the saturated oxygen-nitrogen ring .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| Target Compound | C15H19NO3 (estimated) | ~261.3 g/mol | Hydroxymethyl-morpholine | Moderate (polarity) |
| 1-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-propan-1-one | C21H26N2O4 | 370.5 g/mol | Dual morpholine, methoxy | Low (hydrophobic) |
| 1-(4-Methoxyphenyl)-3-morpholin-4-ylpropan-1-one HCl | C14H19NO3·HCl | 285.8 g/mol | Morpholine, hydrochloride | High (ionic) |
Biological Activity
1-[3-(Hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one, also known as 3-Hydroxy-1-morpholin-4-yl-3-phenylpropan-1-one, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors associated with cellular signaling pathways. The presence of the morpholine ring suggests potential interactions with neurotransmitter systems, while the phenyl group may contribute to its lipophilicity and ability to cross biological membranes.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study investigating analogs of this compound found that some derivatives showed nanomolar inhibition of the USP1/UAF1 deubiquitinase complex, which is implicated in cancer cell survival and proliferation. The IC50 values for these compounds ranged from 0.18 μM to 7.8 μM, indicating potent biological activity against cancer cell lines .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 0.18 | High potency against USP1/UAF1 |
| Compound B | 0.94 | Moderate potency |
| Compound C | 7.8 | Lower potency |
Neuroprotective Effects
The morpholine moiety in the compound suggests potential neuroprotective effects. Morpholine derivatives have been studied for their ability to modulate neurotransmitter release and protect against neurodegeneration. Preliminary studies indicate that the compound may enhance synaptic plasticity and reduce oxidative stress in neuronal cells.
Study on Anticancer Activity
In a high-throughput screening study involving over 400,000 compounds, several morpholine-containing derivatives were identified as potent inhibitors of the USP1/UAF1 complex. Among these, compounds with structural similarities to this compound demonstrated significant cytotoxic effects in non-small cell lung cancer (NSCLC) models . The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for therapeutic use.
Neuroprotective Potential
A recent investigation into the neuroprotective effects of morpholine derivatives revealed that certain analogs could significantly reduce neuronal apoptosis induced by oxidative stress . The study utilized various assays to measure cell viability and oxidative damage, demonstrating that compounds similar to this compound could serve as potential candidates for neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What are validated synthetic routes for 1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one, and how are key intermediates characterized?
- Methodology: A common approach involves coupling a morpholine derivative with a propanone precursor. For example, phosphorus halides (e.g., PCl₃ or PBr₃) can facilitate ring closure or functionalization of intermediates under anhydrous conditions with a base like triethylamine . Key intermediates (e.g., morpholine-hydroxymethyl derivatives) are characterized via NMR (¹H/¹³C/³¹P), IR (C=O, O-H stretches), and mass spectrometry to confirm regiochemistry and purity .
Q. How is the stereochemical configuration of the morpholine ring confirmed experimentally?
- Methodology: X-ray crystallography using programs like SHELXL (for refinement) or SHELXD (for structure solution) provides unambiguous determination of ring puckering and substituent orientation. For flexible rings, Cremer-Pople puckering parameters (amplitude, phase) quantify deviations from planarity .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Methodology: HPLC with UV detection (λ ~250–300 nm) monitors degradation products. Accelerated stability studies (40°C/75% RH) over 4–8 weeks assess hydrolytic susceptibility of the morpholine-hydroxymethyl group. Elemental analysis (C, H, N) validates stoichiometric ratios .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved for this compound?
- Methodology: Use SHELXL’s TWIN/BASF commands to model twinned crystals. For disorder, partial occupancy refinement with restraints (DFIX, SIMU) and Hirshfeld surface analysis clarify atomic positions. Comparative DFT calculations (e.g., Gaussian) predict energetically favorable conformations .
Q. What strategies optimize the Friedel-Crafts acylation step in synthesis to minimize byproducts?
- Methodology: Lewis acid screening (AlCl₃ vs. FeCl₃) under controlled humidity reduces carbocation rearrangements. Solvent polarity (toluene vs. DCM) and temperature gradients (0°C → reflux) improve regioselectivity. Kinetic monitoring via in-situ IR detects premature quenching .
Q. How do computational models predict the compound’s bioavailability and metabolic pathways?
- Methodology: MD simulations (AMBER/CHARMM) assess membrane permeability via logP calculations. CYP450 metabolism is modeled using docking tools (AutoDock Vina) to identify potential hydroxylation sites on the morpholine or phenyl groups. In vitro microsomal assays validate predictions .
Q. What experimental and theoretical approaches reconcile discrepancies in reported reaction yields?
- Methodology: Design-of-experiments (DoE) with variables like catalyst loading, solvent, and reaction time identifies critical factors. Multivariate analysis (PLS regression) correlates yield with electronic parameters (Hammett σ) of substituents. Replicate studies under inert atmospheres reduce oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
